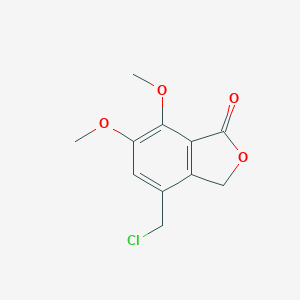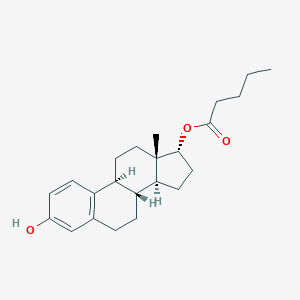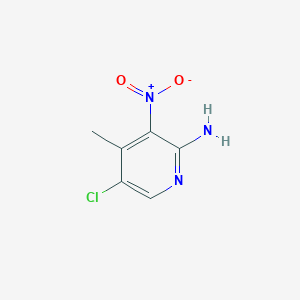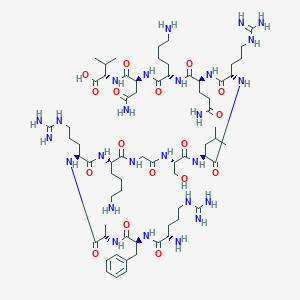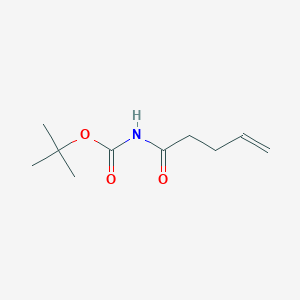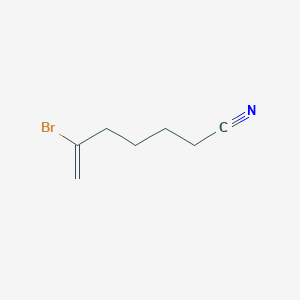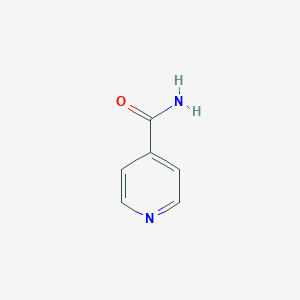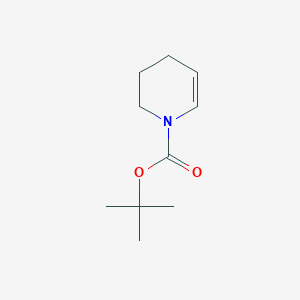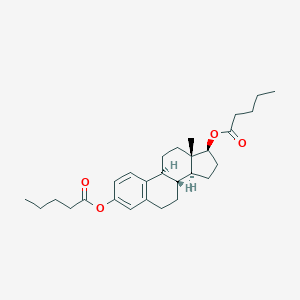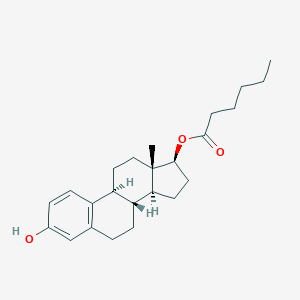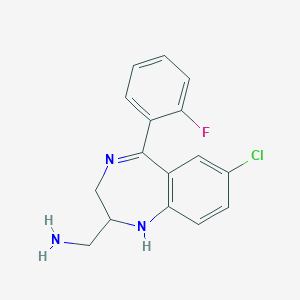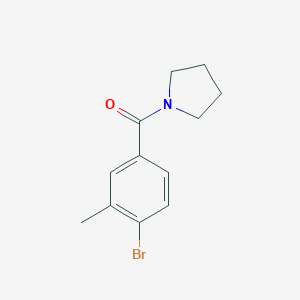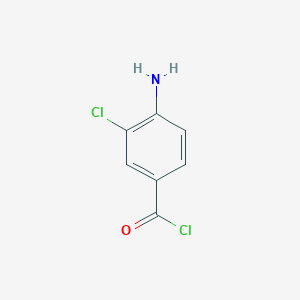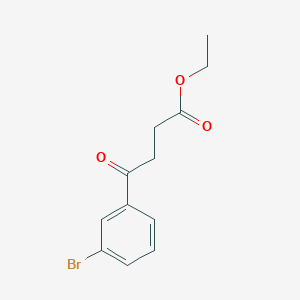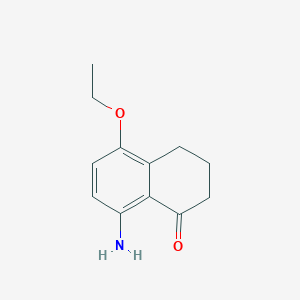
8-amino-5-ethoxy-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-amino-5-ethoxy-3,4-dihydronaphthalen-1(2H)-one, commonly known as 5-ethoxy-MDA, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic derivative of the psychedelic drug MDA and has been found to possess several interesting properties.
Mechanism Of Action
The exact mechanism of action of 5-ethoxy-MDA is not fully understood. However, it is believed to work by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This binding leads to the release of serotonin and other neurotransmitters, which results in the psychedelic and entactogenic effects of the compound.
Biochemical And Physiological Effects
5-ethoxy-MDA has been found to produce several biochemical and physiological effects. It has been found to increase heart rate and blood pressure, as well as body temperature. It has also been found to increase the levels of certain hormones, including cortisol and prolactin. These effects are similar to those produced by other phenethylamines, such as MDMA.
Advantages And Limitations For Lab Experiments
One advantage of 5-ethoxy-MDA is that it is relatively easy to synthesize, which makes it a useful compound for laboratory experiments. It has also been found to produce interesting effects, which makes it a potentially useful compound for studying the mechanisms of action of psychedelic and entactogenic drugs. However, one limitation of 5-ethoxy-MDA is that it is a relatively new compound, and its effects and safety profile are not fully understood. Therefore, caution should be exercised when using this compound in laboratory experiments.
Future Directions
There are several future directions for research on 5-ethoxy-MDA. One direction is to study its potential use in psychotherapy, particularly in the treatment of anxiety, depression, and post-traumatic stress disorder. Another direction is to study its effects on the brain and the mechanisms of action that lead to its psychedelic and entactogenic effects. Additionally, more research is needed to fully understand the safety profile of 5-ethoxy-MDA and its potential side effects.
Conclusion:
In conclusion, 5-ethoxy-MDA is a synthetic derivative of MDA that possesses several interesting properties. It has been found to produce psychedelic and entactogenic effects, which make it a potentially useful compound in the field of psychotherapy. It is relatively easy to synthesize, which makes it a useful compound for laboratory experiments. However, caution should be exercised when using this compound, as its effects and safety profile are not fully understood. There are several future directions for research on 5-ethoxy-MDA, including its potential use in psychotherapy, its effects on the brain, and its safety profile.
Synthesis Methods
5-ethoxy-MDA can be synthesized through several methods. One of the most common methods involves the reaction of 3,4-methylenedioxyphenylacetone with ethylamine, followed by reduction with sodium borohydride. Another method involves the reaction of 3,4-methylenedioxyamphetamine with ethyl chloroformate, followed by reduction with lithium aluminum hydride. Both methods have been found to be effective in producing high-quality 5-ethoxy-MDA.
Scientific Research Applications
5-ethoxy-MDA has been the subject of several scientific research studies due to its interesting properties. It has been found to possess psychedelic effects, similar to those of MDA and MDMA. It has also been found to possess entactogenic effects, which means that it can produce feelings of empathy, emotional closeness, and interpersonal communication. These properties make 5-ethoxy-MDA a potentially useful compound in the field of psychotherapy.
properties
CAS RN |
142617-94-5 |
|---|---|
Product Name |
8-amino-5-ethoxy-3,4-dihydronaphthalen-1(2H)-one |
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
8-amino-5-ethoxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H15NO2/c1-2-15-11-7-6-9(13)12-8(11)4-3-5-10(12)14/h6-7H,2-5,13H2,1H3 |
InChI Key |
QUPRZFMDNRFNCC-UHFFFAOYSA-N |
SMILES |
CCOC1=C2CCCC(=O)C2=C(C=C1)N |
Canonical SMILES |
CCOC1=C2CCCC(=O)C2=C(C=C1)N |
synonyms |
1(2H)-Naphthalenone,8-amino-5-ethoxy-3,4-dihydro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



